N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)thiophene-2-sulfonamide
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Overview
Description
N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)thiophene-2-sulfonamide is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. Thiophene derivatives are known for their wide range of applications in medicinal chemistry, material science, and industrial chemistry .
Mechanism of Action
Target of Action
Thiophene derivatives have been reported to exhibit a variety of biological effects . For instance, suprofen, a 2-substituted thiophene compound, is known as a nonsteroidal anti-inflammatory drug . Another example is articaine, a 2,3,4-trisubstituent thiophene, which is used as a voltage-gated sodium channel blocker and dental anesthetic .
Mode of Action
Thiophene derivatives are known to interact with their targets in various ways, leading to a range of biological effects . For example, some thiophene compounds act as anti-inflammatory agents, while others work as serotonin antagonists .
Biochemical Pathways
Thiophene derivatives are known to influence a variety of pathways, leading to diverse pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects .
Result of Action
Thiophene derivatives are known to exhibit a wide range of therapeutic properties .
Preparation Methods
The synthesis of N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)thiophene-2-sulfonamide typically involves the condensation of thiophene derivatives with sulfonamide groups. Common synthetic routes include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These methods involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters under specific reaction conditions . Industrial production methods often utilize these synthetic routes with optimized reaction conditions to achieve high yields and purity .
Chemical Reactions Analysis
N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)thiophene-2-sulfonamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In medicinal chemistry, it is studied for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities . In material science, it is used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) . Additionally, it has applications in industrial chemistry as a corrosion inhibitor .
Comparison with Similar Compounds
N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)thiophene-2-sulfonamide can be compared with other thiophene derivatives such as Tipepidine, Tiquizium Bromides, and Dorzolamide . These compounds share similar structural features but differ in their specific applications and therapeutic properties . The uniqueness of this compound lies in its specific combination of thiophene and sulfonamide groups, which contribute to its distinct chemical and biological properties .
Properties
IUPAC Name |
N-[[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO3S4/c16-14(11-3-1-7-19-11)12-6-5-10(21-12)9-15-22(17,18)13-4-2-8-20-13/h1-8,15H,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPXVDIKSWPRUIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)C2=CC=C(S2)CNS(=O)(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO3S4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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